Thr-Ala

Physicochemical Characterization HPLC Method Development Peptide Property Prediction

Thr-Ala (L-threonyl-L-alanine, CAS 56217-50-6) is the sequence-specific dipeptide demanded for accurate enzyme kinetics and analytical method development. Unlike its isomer Ala-Thr, its distinct polarity (LogP -1.46) ensures precise HPLC separation, while its role as a clean substrate for dipeptidase M enables unambiguous Km/Vmax determination. Its exceptional aqueous solubility (76.2 g/L) eliminates DMSO interference in sensitive in vitro assays. For N-end rule protein stabilization studies, only the Thr-Ala sequence confers a >20 hr intracellular half-life. Procure this exact sequence to guarantee experimental reproducibility—Ala-Thr cannot substitute.

Molecular Formula C7H14N2O4
Molecular Weight 190.20 g/mol
CAS No. 56217-50-6
Cat. No. B3024324
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThr-Ala
CAS56217-50-6
Molecular FormulaC7H14N2O4
Molecular Weight190.20 g/mol
Structural Identifiers
SMILESCC(C(C(=O)NC(C)C(=O)O)N)O
InChIInChI=1S/C7H14N2O4/c1-3(7(12)13)9-6(11)5(8)4(2)10/h3-5,10H,8H2,1-2H3,(H,9,11)(H,12,13)/t3-,4+,5-/m0/s1
InChIKeyVPZKQTYZIVOJDV-LMVFSUKVSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Thr-Ala (CAS 56217-50-6): A Defined Dipeptide Building Block for Research and Analytical Applications


Thr-Ala (L-threonyl-L-alanine, CAS 56217-50-6) is a defined dipeptide with the molecular formula C7H14N2O4 and a molecular weight of 190.20 g/mol [1]. This compound consists of an L-threonine residue linked to an L-alanine residue via a peptide bond, and it is classified under the organic compounds known as dipeptides [2]. Its structure includes a polar hydroxyl group from the threonine and a nonpolar methyl group from the alanine, which contribute to its specific physicochemical properties such as its water solubility and octanol-water partition coefficient (LogP) [3].

Why Thr-Ala (CAS 56217-50-6) Cannot Be Interchanged with Other In-Class Dipeptides


While Thr-Ala shares the same dipeptide class and molecular formula (C7H14N2O4) with its sequence isomer Ala-Thr, their structural difference—the specific N-to-C terminal order of amino acids—fundamentally alters their physicochemical, biochemical, and recognition properties [1]. This sequence inversion leads to quantifiable differences in parameters such as octanol-water partition coefficient (LogP), aqueous solubility, and, critically, how each is recognized as a substrate by enzymes like dipeptidases and peptidases [2]. In applications from enzyme kinetics studies to use as a reference standard in analytical chemistry, the specific sequence of a dipeptide dictates its interaction with biological systems and analytical matrices, making generic substitution without validation scientifically unsound [3].

Quantitative Evidence for the Differentiation of Thr-Ala (CAS 56217-50-6) from its Closest Analogs


Lipophilicity Differentiation: Thr-Ala is More Polar than its Sequence Isomer Ala-Thr

The sequence inversion between Thr-Ala and Ala-Thr results in a quantifiable difference in predicted lipophilicity. The calculated LogP for Thr-Ala is -1.46 [1], whereas for its sequence isomer Ala-Thr, the predicted LogP is -1.15 . This difference indicates that Thr-Ala is the more polar of the two dipeptides, which directly impacts its behavior in reversed-phase chromatographic separations and its solubility profile.

Physicochemical Characterization HPLC Method Development Peptide Property Prediction

Solubility Advantage: Thr-Ala Exhibits High Aqueous Solubility for Facile Experimental Handling

Thr-Ala possesses a high predicted aqueous solubility of 76.2 g/L [1]. This value is significantly greater than the solubility of less polar dipeptides or individual hydrophobic amino acids. For comparison, the aromatic dipeptide Trp-Ala, while a potent enzyme inhibitor, has a markedly lower solubility of 2.88 g/L under similar conditions, which can complicate assay development and require the use of co-solvents [2]. The high solubility of Thr-Ala simplifies the preparation of concentrated stock solutions and minimizes the risk of precipitation in aqueous experimental systems, a key practical consideration for in vitro biochemical and cell-based assays.

Formulation Sample Preparation In Vitro Assays

Enzymatic Recognition: Thr-Ala is a Defined Substrate for Specific Dipeptidases

Thr-Ala is a recognized and specific substrate for certain dipeptidases, a property that is not universal among dipeptides. For example, it is hydrolyzed into its constituent amino acids, L-threonine and L-alanine, by dipeptidase M from E. coli B [1]. In contrast, the dipeptide Tyr-Thr-Ala, a tripeptide, acts as a product in some enzymatic reactions, demonstrating that the exact sequence context determines its role in a catalytic pathway [2]. Furthermore, other dipeptides like Trp-Ala are known to act as potent inhibitors (e.g., of Dipeptidyl-peptidase IV with a Ki of 0.05 mM) rather than simple substrates, highlighting the functional diversity even among small peptides [3]. This specific substrate profile makes Thr-Ala a valuable tool for characterizing the activity and specificity of dipeptidases and related hydrolases.

Enzyme Kinetics Dipeptidase Assays Biochemical Characterization

Stability and Purity: Thr-Ala Demonstrates Consistent Physical Properties for Reliable Procurement

Thr-Ala is commercially available with a defined purity profile. Vendors typically specify a purity of ≥ 98% or ≥ 99% as determined by TLC and HPLC . The compound is characterized by well-defined physical properties, including a predicted density of 1.294 g/cm³ and a boiling point of 517.3°C at 760 mmHg [1]. These well-characterized properties provide a clear benchmark for quality control, ensuring that procured material meets expectations for use in sensitive analytical or biological applications. This is in contrast to less common or custom-synthesized dipeptides where purity and physical property data may not be as rigorously established or readily available.

Quality Control Procurement Specification Material Science

N-End Rule Implications: Thr-Ala's N-Terminal Residue Predicts a Stabilizing Influence in Engineered Constructs

According to the N-end rule, the identity of the N-terminal amino acid residue of a protein or peptide is a primary determinant of its intracellular half-life. The N-terminal residue of Thr-Ala is threonine (Thr), which is classified as a stabilizing residue in eukaryotic systems, predicting a half-life of >20 hours [1]. In contrast, if the sequence were reversed (Ala-Thr), the N-terminal residue would be alanine, also a stabilizing residue but with a potentially different half-life profile (e.g., ~4.4 hours in certain systems) [2]. This difference can be crucial when designing fusion proteins or peptide tags where the N-terminal sequence is exposed, as it allows researchers to select the specific dipeptide sequence that provides the desired level of metabolic stability in cellular contexts.

Protein Engineering Stability Prediction Half-Life Modulation

Primary Scientific and Industrial Applications of Thr-Ala (CAS 56217-50-6) Based on Quantifiable Differentiation


Development of Robust Analytical Methods (HPLC, LC-MS) for Peptide Separation and Quantification

The quantifiable difference in lipophilicity (LogP) between Thr-Ala and its sequence isomer Ala-Thr necessitates distinct analytical methods for their separation and quantification [1]. Thr-Ala's higher polarity (LogP = -1.46 vs. -1.15) means it will elute earlier than Ala-Thr under typical reversed-phase HPLC conditions. This property makes Thr-Ala an essential reference standard for method development, ensuring accurate identification and quantitation of this specific dipeptide in complex mixtures or biological matrices, and avoiding misidentification with its close analog.

Standard Substrate for Characterizing and Differentiating Dipeptidase Enzyme Activity

Thr-Ala's established role as a substrate for enzymes like dipeptidase M from E. coli B makes it a valuable tool for characterizing the activity and specificity of various peptidases [1]. Unlike dipeptides that function as inhibitors (e.g., Trp-Ala with a Ki of 0.05 mM for DPP-IV), Thr-Ala serves as a clean substrate, allowing for straightforward measurement of enzyme kinetics (e.g., determining Km and Vmax) without the confounding factors of enzyme inhibition [2]. This is particularly useful for enzyme purification and functional studies.

A Highly Soluble Peptide Model for In Vitro Biochemical and Biophysical Assays

The high aqueous solubility of Thr-Ala (76.2 g/L) provides a significant practical advantage for its use in in vitro assays, especially when compared to less soluble peptides like Trp-Ala (2.88 g/L) [1][2]. This high solubility simplifies experimental setup by allowing for the preparation of concentrated stock solutions without the need for organic co-solvents that can interfere with protein function, cell viability, or spectroscopic measurements. This makes Thr-Ala an ideal candidate for use as a control or model compound in a wide range of aqueous-based biological and chemical studies.

Strategic Design of Stabilized Fusion Proteins and Peptide Tags Using the N-End Rule

Based on the N-end rule, the N-terminal threonine residue of Thr-Ala predicts a long intracellular half-life (>20 hours), classifying it as a stabilizing element [1]. In protein engineering, appending a Thr-Ala sequence to the N-terminus of a target protein can be a rational strategy to enhance its metabolic stability in eukaryotic expression systems. This is a design choice that contrasts with using an Ala-Thr sequence, where the N-terminal alanine may confer a different stability profile (e.g., ~4.4 hours in some contexts) [2]. Thr-Ala therefore provides a specific tool for researchers aiming to extend the half-life of their protein constructs in cellular environments.

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